Corypalmin

Übersicht

Beschreibung

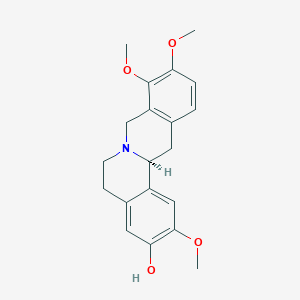

Corypalmine is an alkaloid compound found in various plant species, including Coptis chinensis and Stephania cepharantha. It is known for its antifungal properties and has a molecular formula of C20H23NO4 with a molecular weight of 341.40 g/mol . Corypalmine is also referred to as 2,9,10-trimethoxyberbin-3-ol or tetrahydrojatrorrhizine .

Wissenschaftliche Forschungsanwendungen

Chemical Research

Corypalmine serves as a valuable model compound in organic chemistry for studying complex reactions and developing new synthetic methodologies. Its structural features allow researchers to investigate reaction mechanisms and the behavior of similar compounds.

Key Applications:

- Model Compound : Used to understand reaction pathways in organic synthesis.

- Synthetic Methodologies : Assists in the development of new chemical processes.

Biological Research

Research has highlighted Corypalmine's potential effects on various biological systems, particularly its interactions with enzymes and receptors.

Key Findings:

- Enzyme Interaction : Studies indicate that Corypalmine may modulate enzyme activity, influencing metabolic pathways.

- Receptor Binding : It has been shown to interact with specific receptors, which could lead to various physiological effects.

Medical Applications

Corypalmine is being investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.

Therapeutic Properties:

- Anti-inflammatory Effects : Research suggests that Corypalmine can reduce inflammation and oxidative stress in cells, making it a candidate for managing inflammatory conditions.

- Analgesic Effects : It has been studied for pain relief mechanisms, potentially offering alternatives to conventional analgesics.

- Neuroprotective Properties : Emerging studies indicate its ability to protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases.

Industrial Applications

The compound is explored for its potential use in developing new pharmaceuticals and chemical products. Its antimicrobial properties make it a candidate for applications in both medicinal and agricultural fields.

Industrial Uses:

- Pharmaceutical Development : Investigated for incorporation into new drug formulations targeting infections and inflammation.

- Agricultural Applications : Potential use as a natural pesticide due to its antifungal and antibacterial properties against pathogens like Candida albicans and Staphylococcus aureus.

Case Studies

Several studies have documented the pharmacological effects of Corypalmine:

-

Anti-inflammatory Study :

- Researchers demonstrated that Corypalmine reduced pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

-

Neuroprotection Research :

- A study indicated that Corypalmine protected neuronal cells from oxidative stress-induced damage, highlighting its promise in neurodegenerative disease treatment.

-

Antimicrobial Efficacy :

- Investigations revealed that Corypalmine effectively inhibited the growth of various bacterial strains and fungi, supporting its application as a natural antimicrobial agent.

Vorbereitungsmethoden

Corypalmine can be synthesized through several methods. One common synthetic route involves the isolation of the compound from Stephania cepharantha . The reaction conditions typically involve the use of solvents such as chloroform and methanol. Industrial production methods may vary, but they generally follow similar extraction and purification processes to obtain high-purity Corypalmine .

Analyse Chemischer Reaktionen

Corypalmin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden. Häufige Reagenzien für die Oxidation sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können this compound unter Verwendung von Reagenzien wie Natriumborhydrid in seine reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wirkmechanismus

Corypalmine exerts its effects primarily through its antifungal activity. It inhibits the germination of fungal spores by interfering with the fungal cell wall synthesis and disrupting cellular processes. The molecular targets and pathways involved include the inhibition of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 value of 128.0 μM .

Vergleich Mit ähnlichen Verbindungen

Corypalmin ähnelt strukturell anderen Alkaloiden wie:

D-Tetrahydropalmatin: (CAS#3520-14-7)

Tetrahydrocoptisin: (CAS#7461-02-1)

Stylopinhydrochlorid: (CAS#96087-21-7)

L-Stepholidin: (CAS#16562-13-3)

Scoulerin: (CAS#6451-73-6)

Tetrahydroberberin: (CAS#522-97-4)

Was this compound auszeichnet, ist seine einzigartige Kombination von Methoxygruppen und seine spezifischen antifungalen Eigenschaften, die es besonders effektiv gegen eine große Bandbreite von Pilzarten machen.

Biologische Aktivität

Corypalmine, a protoberberine-type alkaloid found in various species of the Corydalis genus, has garnered attention for its potential biological activities, particularly in relation to neuroprotection and antimicrobial effects. This article provides a comprehensive overview of the biological activity of corypalmine, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Corypalmine is characterized by its chemical formula and is classified as a protoberberine alkaloid. Its structure is pivotal in mediating its biological effects, which include anti-inflammatory, antioxidant, and neuroprotective properties.

1. Neuroprotective Activity

Corypalmine has shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that corypalmine can:

- Enhance cognitive function : In animal models of AD, corypalmine administration improved memory and learning capabilities. Behavioral tests demonstrated significant improvements in spatial recognition and anxiety-like behaviors (Zhang et al., 2023) .

- Modulate neurotransmitter levels : It influences neurotransmitter systems by increasing levels of acetylcholine and reducing neuroinflammation through the inhibition of pro-inflammatory cytokines (IL-6) (Zhang et al., 2023) .

- Protect against oxidative stress : Corypalmine exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells, contributing to its neuroprotective effects (Zhang et al., 2023) .

2. Antimicrobial Activity

Corypalmine has also been evaluated for its antibacterial properties. Studies have indicated that it possesses:

- Broad-spectrum antibacterial activity : Corypalmine demonstrated significant inhibitory effects against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be effective at low concentrations (around 0.5 mg/mL) (Kim et al., 2020) .

- Mechanisms of action : The antibacterial effects are attributed to multiple mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways (Kim et al., 2020) .

Table 1: Summary of Biological Activities of Corypalmine

Mechanisms Underlying Biological Activities

The pharmacological effects of corypalmine are mediated through several biochemical pathways:

- Neuroinflammation : Corypalmine modulates the IL-6/JAK2/STAT3 signaling pathway, promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype (Zhang et al., 2023) .

- Oxidative Stress Response : By enhancing the expression of antioxidant enzymes, corypalmine helps protect neuronal cells from oxidative damage.

- Antibacterial Mechanisms : The compound targets bacterial cell membranes and metabolic processes, leading to cell lysis and growth inhibition.

Eigenschaften

IUPAC Name |

(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-40-2 | |

| Record name | Corypalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Corypalmine has the molecular formula C20H21NO4 and a molecular weight of 343.38 g/mol. [, , , , ] Spectroscopic data for structure elucidation has been obtained through various techniques, including UV, IR, EIMS, HRESIMS, 1D/2D NMR, and circular dichroism. [, , , , , ]

A: (-)-Corypalmine is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Papaveraceae and Fumariaceae families. It has been isolated from plants such as Corydalis ochroleuca, Corydalis caseana, Corydalis chaerophylla, Corydalis longipes, Corydalis decumbens, Corydalis cheilanthifolia, Corydalis ophiocarpa, Corydalis thalictrifolia, Guatteriopsis friesiana, Stephania cepharantha, and Annona squamosa. [, , , , , , , , , , , ]

A: Several analytical methods have been used to identify and quantify (-)-Corypalmine, including high-performance liquid chromatography (HPLC) [, , ], ultra-performance liquid chromatography (UPLC) [, ], gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , ]

A: Yes, pharmacokinetic studies have been performed on mice using a validated UPLC-MS/MS method after oral and intravenous administration of (-)-Corypalmine. [] The study revealed a bioavailability of 4.6% for the compound. [] Another study developed and validated an HPLC method for simultaneous quantification of (-)-tetrahydropalmatine and its metabolites, including (-)-Corypalmine, in rat plasma and brain tissues. []

A: Research suggests that (-)-Corypalmine may possess various pharmacological activities, including analgesic effects, sedative/hypnotic properties, cytotoxic activity against tumor cell lines, and antibacterial activity. [, , , , ]

A: Studies have shown that (-)-Corypalmine exhibits antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis, and Rhodococcus equi. [, ]

A: Research suggests that (-)-Corypalmine disrupts bacterial membranes, leading to increased permeability and ultimately cell death. This mechanism of action was observed in studies investigating the compound's effect on S. aureus, K. pneumoniae, and E. faecalis. []

ANone: The observed pharmacological activities of (-)-Corypalmine suggest its potential use in various applications, including:

- Pain management: Due to its analgesic properties, (-)-Corypalmine could contribute to developing new pain relief medications. []

- Sleep disorders: Its sedative/hypnotic effects might be beneficial in managing sleep disorders. []

- Cancer therapy: The cytotoxic activity against tumor cell lines warrants further investigation of (-)-Corypalmine as a potential anticancer agent. [, ]

- Antibacterial treatments: Its effectiveness against various bacterial species, including drug-resistant strains like Rhodococcus equi, makes it a promising candidate for developing new antibacterial therapies. [, ]

A: While specific SAR studies focusing on (-)-Corypalmine might be limited, research on similar tetrahydroprotoberberine alkaloids suggests that structural modifications, particularly methylation patterns, can significantly influence their biological activity, potency, and selectivity. [, ] Further research is needed to elucidate the SAR of (-)-Corypalmine comprehensively.

A: Chemically synthesizing (-)-Corypalmine and other tetrahydroprotoberberine alkaloids can be challenging due to the stereoselectivity required and the typically low yields obtained. [] These challenges highlight the importance of exploring alternative approaches, such as biocatalysis, to produce these valuable compounds more efficiently. []

A: Yes, researchers have successfully employed a biocatalytic strategy for the selective methylation of tetrahydroprotoberberine alkaloids, including (-)-Corypalmine. This approach utilizes engineered Escherichia coli strains expressing specific methyltransferases to catalyze the methylation reactions. []

ANone: Understanding the metabolic fate of (-)-Corypalmine is crucial for several reasons:

- Drug development: It provides insights into potential drug-drug interactions, clearance mechanisms, and the identification of active metabolites. []

- Efficacy and Safety: Knowledge of metabolic pathways aids in optimizing drug dosage, minimizing side effects, and understanding interindividual variability in response to treatment. []

A: While (-)-Corypalmine exhibits promising biological activities, comprehensive toxicological studies are still limited. Therefore, further research is needed to establish its safety profile, potential long-term effects, and any potential adverse effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.